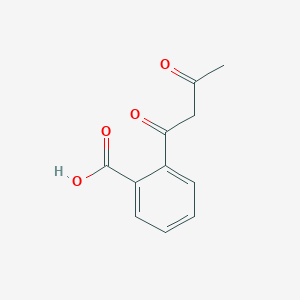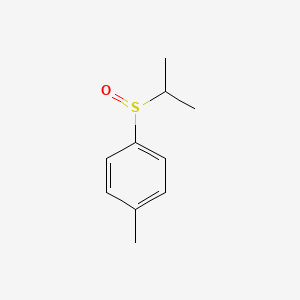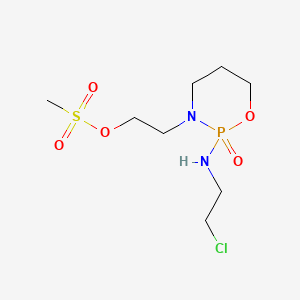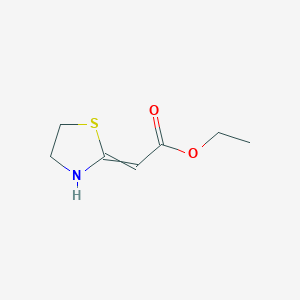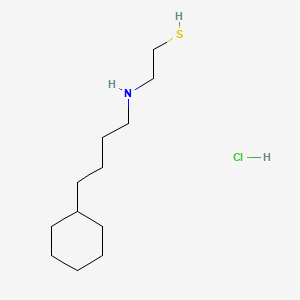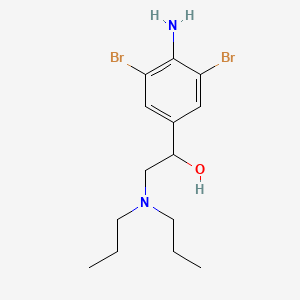
4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of amino, dibromo, and dipropylamino groups attached to a benzenemethanol structure, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The amino group is introduced through a nucleophilic substitution reaction, while the dipropylamino group is added via an alkylation reaction using dipropylamine and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to less reactive species.
Substitution: The amino and dibromo groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3,5-dibromo-alpha-(bromomethyl)benzenemethanol: Similar in structure but with a bromomethyl group instead of a dipropylamino group.
4-Amino-3,5-dibromopyridine: Contains a pyridine ring instead of a benzenemethanol structure.
Uniqueness
The presence of the dipropylamino group in 4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol distinguishes it from similar compounds, providing unique chemical properties and potential applications. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
38338-86-2 |
|---|---|
Fórmula molecular |
C14H22Br2N2O |
Peso molecular |
394.14 g/mol |
Nombre IUPAC |
1-(4-amino-3,5-dibromophenyl)-2-(dipropylamino)ethanol |
InChI |
InChI=1S/C14H22Br2N2O/c1-3-5-18(6-4-2)9-13(19)10-7-11(15)14(17)12(16)8-10/h7-8,13,19H,3-6,9,17H2,1-2H3 |
Clave InChI |
HTBGSVLIHODMKK-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC(C1=CC(=C(C(=C1)Br)N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


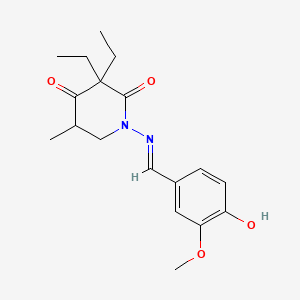

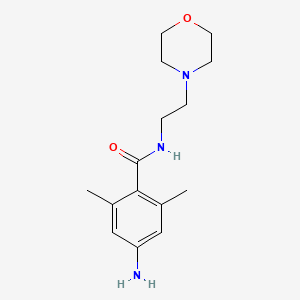
![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)
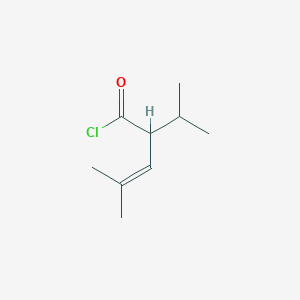

![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)

